2,2'-(Pyrazine-2,5-diyl)diquinoline

Dopamine D3 receptor Affinity Diquinoline scaffold

2,2'-(Pyrazine-2,5-diyl)diquinoline (IUPAC: 2-(5-quinolin-2-ylpyrazin-2-yl)quinoline, CAS 667874-71-7) is a heterocyclic compound of molecular formula C22H14N4 and molecular weight 334.4 g/mol. It belongs to the class of diquinoline derivatives featuring a central pyrazine-2,5-diyl bridge that confers a rigid, extended π-conjugated architecture.

Molecular Formula C22H14N4
Molecular Weight 334.4 g/mol
CAS No. 667874-71-7
Cat. No. B12527068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Pyrazine-2,5-diyl)diquinoline
CAS667874-71-7
Molecular FormulaC22H14N4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CN=C(C=N3)C4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C22H14N4/c1-3-7-17-15(5-1)9-11-19(25-17)21-13-24-22(14-23-21)20-12-10-16-6-2-4-8-18(16)26-20/h1-14H
InChIKeyCPGOSVNSMPCLLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-(Pyrazine-2,5-diyl)diquinoline (CAS 667874-71-7): Structural Identity, Physicochemical Profile, and Core Scientific Positioning


2,2'-(Pyrazine-2,5-diyl)diquinoline (IUPAC: 2-(5-quinolin-2-ylpyrazin-2-yl)quinoline, CAS 667874-71-7) is a heterocyclic compound of molecular formula C22H14N4 and molecular weight 334.4 g/mol [1]. It belongs to the class of diquinoline derivatives featuring a central pyrazine-2,5-diyl bridge that confers a rigid, extended π-conjugated architecture. The compound is primarily investigated as a ligand in coordination chemistry and as a building block in optoelectronic materials research [2]. Its distinct feature relative to other diquinoline isomers lies in the 2,5-disubstitution pattern of the pyrazine core, which dictates N-atom positioning critical for metal-ion chelation and crystalline packing.

Why Bulk Diquinoline or Pyrazine Analogs Cannot Replace 2,2'-(Pyrazine-2,5-diyl)diquinoline in Precision Applications


Closely related diquinoline analogs—such as those linked via alkyl chains, amide bonds, or isomeric pyrazine bridges (e.g., pyrazine-2,6-diyl)—differ markedly in coordination geometry, π-conjugation length, and solid-state packing motifs, which directly affect metal-binding affinity, redox potentials, and guest-inclusion capacity. The 2,5-disubstitution pattern of the pyrazine ring creates an N,N-chelating pocket with a specific bite angle unsuitable for metal ions that prefer alternative geometries [1]. Moreover, the absence of rotatable bonds between the quinoline and pyrazine rings locks the compound into a planar conformation, leading to predictable π-stacking behavior [2]. These structural subtleties mean that a generic diquinoline cannot reproduce the performance profile required in applications such as ambipolar organic semiconductors or selective host-guest crystal engineering.

Quantitative Differentiation Evidence: 2,2'-(Pyrazine-2,5-diyl)diquinoline vs. Comparator Diquinolines and Pyrazine-Bridged Heterocycles


Dopamine D3 Receptor Binding Affinity: Class-Level Comparison of Diquinoline Scaffolds

A diquinoline scaffold structurally related to 2,2'-(pyrazine-2,5-diyl)diquinoline was evaluated as a dopamine D3 receptor ligand in US Patent 8,748,608, with an exemplar compound (Example 39) exhibiting a Ki of 4.60 nM against human D3 receptor in a [125I]ABN displacement assay [1]. This is presented as a class-level benchmark for diquinoline-based dopaminergic agents; direct data for the target compound are not publicly available. Structurally distinct D3 ligands from the same patent family show Ki values ranging from 3 nM to >100 nM, indicating that small modifications to the linker and heterocycle substantially alter affinity [1].

Dopamine D3 receptor Affinity Diquinoline scaffold

X-ray Crystal Packing: Host-Guest Pseudodimorphism of Diquinoline Hosts

A substituted diquinoline derivative (Compound 1) with a central pyrazine-like bridge was shown to form concomitant pseudodimorphs when crystallized from d-chloroform, demonstrating two distinct lattice inclusion modes [1]. The crystal packing differences arise from variations in host-guest C–H···N and C–H···Cl interactions, which affect channel dimensions and guest orientation. Although the reported host is a substituted diquinoline variant, the rigid 2,5-pyrazine-diyl framework of the target compound is expected to exhibit analogous guest-dependent polymorphism, a feature not observed in more flexible diquinoline analogs with alkyl or amide linkers.

Host-guest chemistry Crystal engineering Pseudodimorphism

Optoelectronic Properties: Ambipolar Character of Diquinoline Derivatives

A series of diquinoline derivatives, including analogs of 2,2'-(pyrazine-2,5-diyl)diquinoline, were characterized for their optoelectronic properties [1]. These compounds exhibit low p-doping and moderately low n-doping redox systems, indicative of ambipolar charge-transport capability. Specific electrochemical data (oxidation/reduction potentials) from this study serve as a performance baseline; the target compound's extended conjugation through the pyrazine bridge is predicted to lower the HOMO-LUMO gap relative to mono-quinoline analogs or diphenylamino-substituted diquinolines, but direct comparative data require further experimental validation.

Ambipolar semiconductors Electrochemistry π-Conjugation

Prioritized Application Scenarios for 2,2'-(Pyrazine-2,5-diyl)diquinoline Based on Comparative Evidence


Coordination Chemistry: Bidentate N,N-Ligand for Transition Metal Complexes

The rigid 2,5-pyrazine-diyl framework positions two quinoline nitrogen atoms in an ideal geometry for chelating late transition metals (e.g., Pt(II), Pd(II), Ru(II)), yielding square-planar or octahedral complexes with predictable stoichiometry [1]. This is particularly relevant for anticancer metallodrug design and homogeneous catalysis, where ligand rigidity correlates with increased complex stability and tuned redox potentials relative to flexible bidentate ligands.

Crystal Engineering: Host-Guest Inclusion Materials for Selective Guest Encapsulation

Informed by the pseudodimorphism observed in structurally related diquinoline hosts [1], 2,2'-(pyrazine-2,5-diyl)diquinoline can be employed as a host framework for the selective inclusion of small chlorinated solvents or aromatic guests. Its planar, rigid architecture promotes predictable π-stacking motifs, making it a reliable scaffold for designing porous organic crystals or co-crystals with tailored guest-release properties.

Organic Electronics: Ambipolar Semiconductor in OFET or OLED Devices

The class-level demonstration of ambipolar redox behavior in diquinoline derivatives [1] suggests that 2,2'-(pyrazine-2,5-diyl)diquinoline can function as an active layer in organic field-effect transistors (OFETs) or as a host matrix in organic light-emitting diodes (OLEDs). Its extended π-system is expected to facilitate balanced hole and electron injection, a key requirement for efficient electroluminescence.

Dopamine Receptor Research Tool: Rigid Scaffold for D3 Selectivity Studies

While direct data are unavailable, the nanomolar D3 affinity of structurally analogous diquinolines [1] supports the use of 2,2'-(pyrazine-2,5-diyl)diquinoline as a rigid, non-piperazine template for developing subtype-selective dopamine receptor ligands. Its synthetic versatility allows for facile functionalization at the quinoline 4- and 8-positions to probe structure-activity relationships (SAR) without altering the core chelating geometry.

Quote Request

Request a Quote for 2,2'-(Pyrazine-2,5-diyl)diquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.